molecular formula C15H11BrN2OS2 B2475190 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 324538-67-2

2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2475190
CAS No.: 324538-67-2
M. Wt: 379.29
InChI Key: VOEJNIAUWDZCCA-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide include other benzothiazole derivatives such as:

What sets this compound apart is its unique combination of the bromine and methylthio groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c1-20-15-18-12-7-6-9(8-13(12)21-15)17-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEJNIAUWDZCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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